

3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and general methodologies concerning the solubility and stability of **3-(2-aminopropyl)phenol** (also known as α -methyl-m-tyramine or Gepefrin). This document is intended to be a valuable resource for professionals in research and drug development.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is fundamental in pharmaceutical development. Solubility influences bioavailability and formulation strategies, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

3-(2-Aminopropyl)phenol is a phenethylamine derivative with the molecular formula $C_9H_{13}NO$. It is structurally characterized by a phenolic ring with a 2-aminopropyl side chain at the meta position.

Solubility Profile

While **3-(2-aminopropyl)phenol** is qualitatively described as a "water-soluble drug"[1], specific quantitative solubility data in various solvents is not readily available in the public domain. Commercial suppliers often report "No Data Available" for solubility metrics[2]. The

hydrochloride and hydrobromide salt forms of related aminopropylphenols are utilized in therapies, suggesting that salt formation is a strategy to enhance solubility and stability[3].

Physicochemical Properties Influencing Solubility:

Property	Value/Description	Source
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
XLogP3 (Calculated)	1.4	[4]
Appearance	Data not available	[2]

The calculated XLogP3 value of 1.4 indicates a degree of lipophilicity, which may temper its aqueous solubility[4]. For structurally similar phenolic compounds, solubility is often pH-dependent and can be limited in neutral aqueous solutions.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the aqueous solubility of a phenolic compound like **3-(2-aminopropyl)phenol**, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of **3-(2-aminopropyl)phenol** in a specific solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

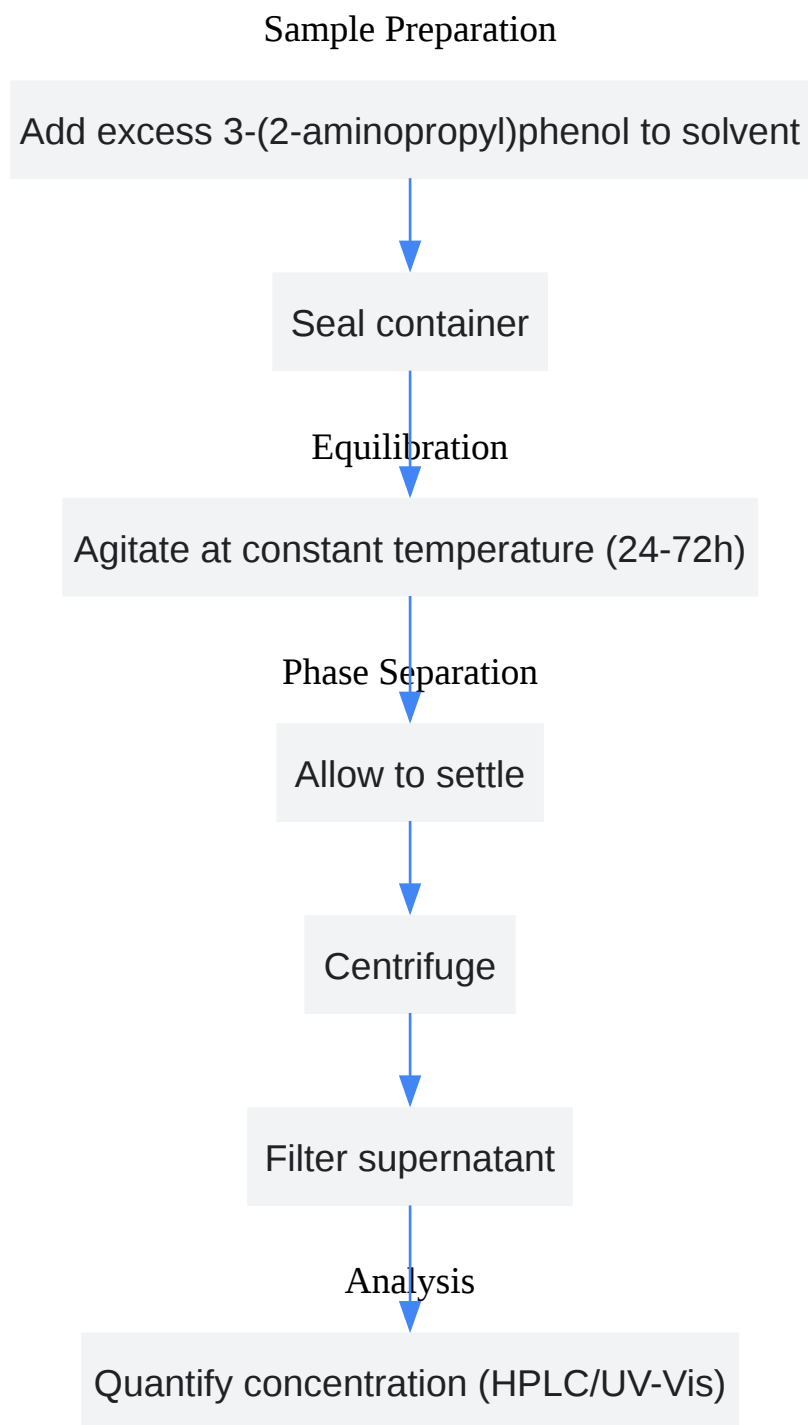
Materials:

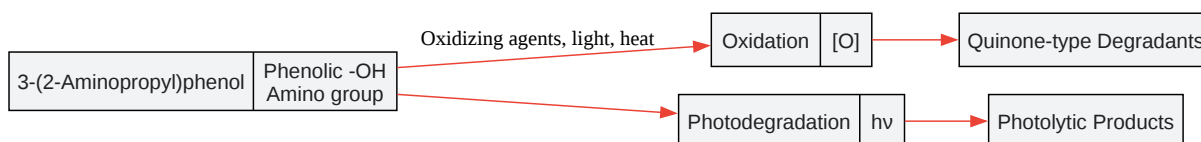
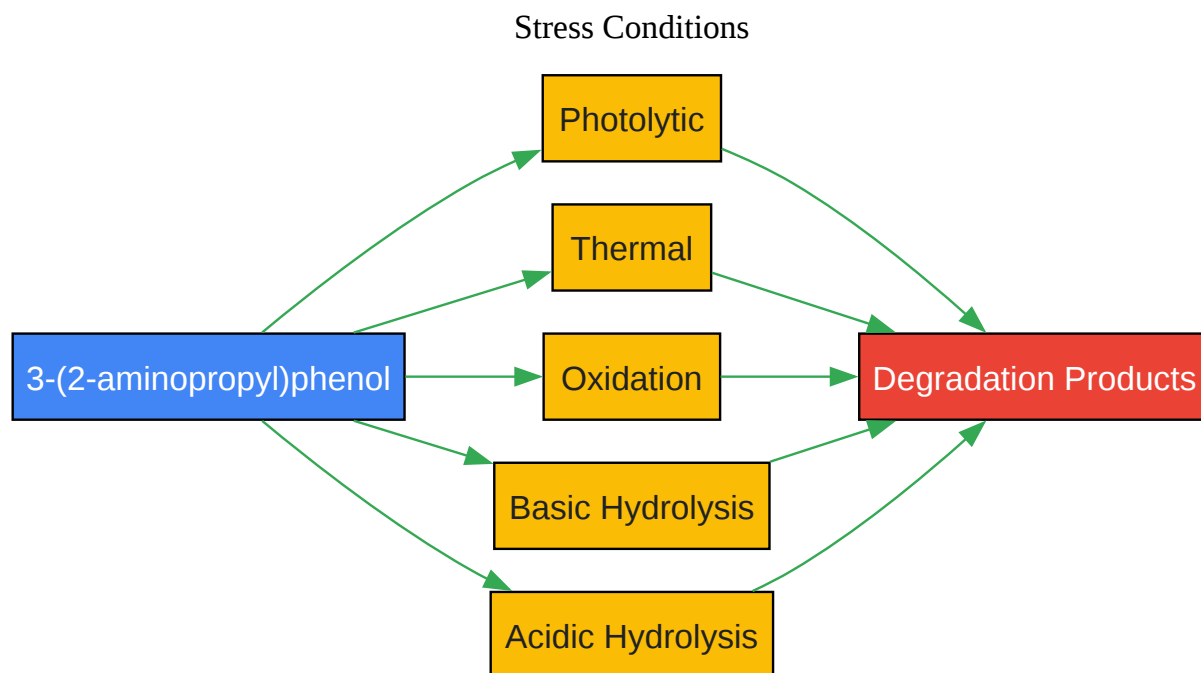
- **3-(2-aminopropyl)phenol**
- Solvent of interest (e.g., purified water, USP-grade ethanol, DMSO)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Analytical balance

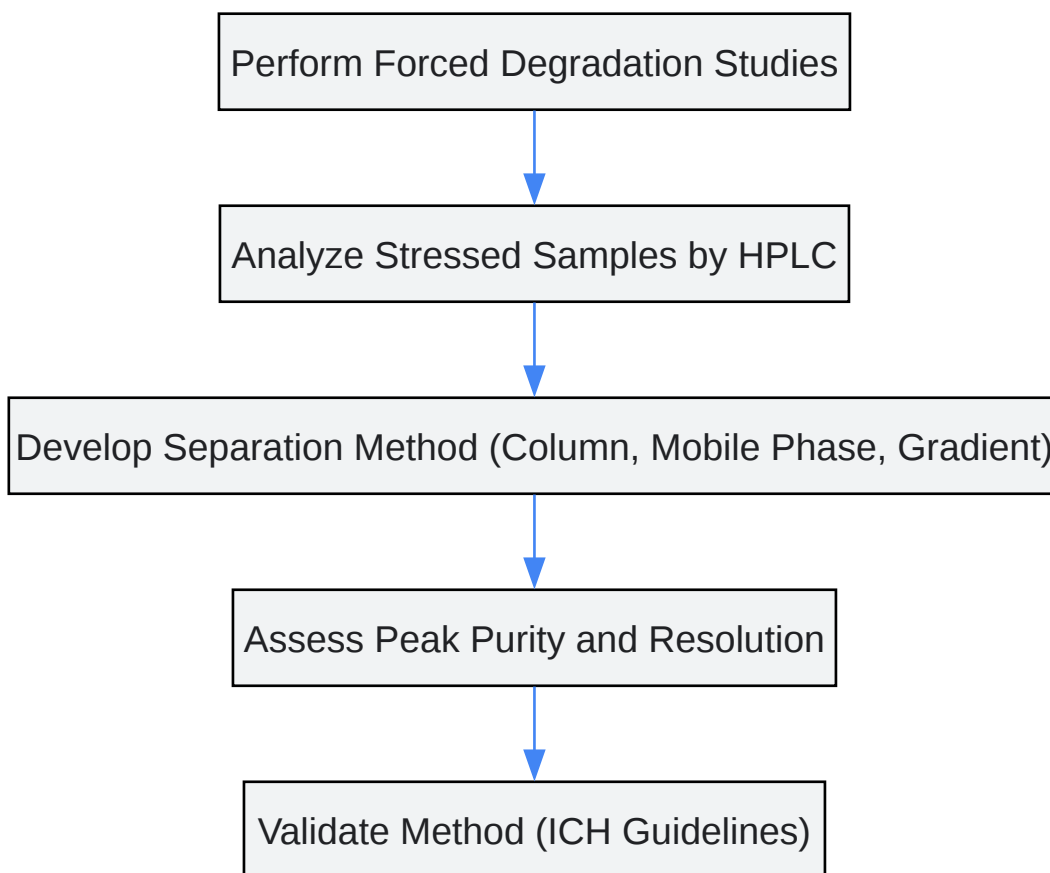
- Volumetric flasks and pipettes
- HPLC with UV detector or a UV-Vis spectrophotometer
- Syringe filters (e.g., 0.45 μm PTFE)

Procedure:

- Add an excess amount of **3-(2-aminopropyl)phenol** to a known volume of the solvent in a sealed container.
- Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, allow the suspension to settle.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw a supernatant aliquot and filter it using a syringe filter to remove any remaining particulate matter.
- Quantify the concentration of **3-(2-aminopropyl)phenol** in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- The determined concentration represents the solubility of the compound under the tested conditions.







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